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Introduction

Cellular reprogramming, the conversion of one cell type into another, holds immense promise
for regenerative medicine, disease modeling, and drug discovery. A key strategy in this field is
the use of small molecules to modulate the epigenetic landscape of cells, facilitating the
transition to a desired cell fate. Tranylcypromine, a well-known inhibitor of Lysine-specific
demethylase 1 (LSD1), has emerged as a valuable tool in small molecule-based
reprogramming cocktails. LSD1 plays a critical role in maintaining cell identity by removing
methyl groups from histone H3 on lysine 4 (H3K4), a mark associated with active gene
expression. By inhibiting LSD1, Tranylcypromine helps to maintain an open chromatin state at
pluripotency-associated gene loci, thereby enhancing reprogramming efficiency.

Tranylcypromine exists as a pair of stereoisomers: cis and trans. While the majority of
commercially available Tranylcypromine (often sold under the trade name Parnate) is a racemic
mixture of the trans-isomers, and most research has focused on these trans forms,
understanding the specific roles and potential advantages of the cis-isomer is an area of
growing interest. Biochemical studies have indicated that both cis and trans isomers of
Tranylcypromine can inhibit LSD1, although the trans isomers generally exhibit a stronger
affinity.[1] This document aims to provide a comprehensive overview of the application of
Tranylcypromine, with a specific focus on the available information regarding its cis-isomer, in
cellular reprogramming techniques.
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Mechanism of Action

Tranylcypromine facilitates cellular reprogramming primarily through the inhibition of LSD1.
This inhibition leads to two key downstream effects:

o Epigenetic Modification: LSD1 inhibition prevents the demethylation of mono- and di-
methylated H3K4.[2] The sustained H3K4 methylation at the promoters of pluripotency
genes, such as OCT4, SOX2, and KLF4, helps to keep these genes in a transcriptionally
active state, a crucial step in the early stages of reprogramming.

e Metabolic Switching: Inhibition of LSD1 has been shown to promote a metabolic shift from
oxidative phosphorylation to glycolysis. This metabolic reprogramming is a hallmark of
pluripotent stem cells and is considered an important factor in the successful conversion of
somatic cells to a pluripotent state.

Data Presentation

The following tables summarize the quantitative data available for Tranylcypromine in cellular
reprogramming contexts. It is important to note that the majority of this data pertains to racemic
or trans-Tranylcypromine, as specific data for the cis-isomer in cellular reprogramming is
limited in the current scientific literature.

Table 1: Inhibitory Activity of Tranylcypromine Isomers against LSD1

Isomer Target IC50 / Ki Source

(+)-trans-
) LSD1 - [1]
Tranylcypromine

(-)-trans-

_ LSD1 - [1]
Tranylcypromine
(+)-cis- Weaker affinity than

_ LSD1 [1]
Tranylcypromine trans
(-)-cis- Weaker affinity than

] LSD1 [1]
Tranylcypromine trans
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Table 2: Small Molecule Cocktails for Chemical Reprogramming Including Tranylcypromine

Small
Molecule
Reprogrammin  Cocktail (with Reprogrammin
Cell Type . o Source
g Factors Tranylcypromi g Efficiency
ne

Concentration)

VPA (0.5 mM),
CHIR99021 (10-
15 uM), RepSox

Mouse ] (2-20 pM),
) None (Chemical )
Embryonic ) Tranylcypromine Up to 0.2% [31[4]
] Reprogramming)

Fibroblasts (10 um),
Forskolin (10-20
H1M), DZNep
(0.05 mM)
CHIR99021,

Human )

OCT4, KLF4 Tranylcypromine - [5]

Keratinocytes
(Parnate)

CHIR99021 (10-
12 uM), 616452
(10 pM), TTNPB
(2 uM), SAG (0.5
UM), ABT-869 (1

Human Somatic None (Chemical uM), Y27632 (10

Cells Reprogramming)  uM), JNKINS (1
uM), 5-
azacytidine (10
HM),
Tranylcypromine
(10 p™)

- [6]

Experimental Protocols
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The following protocols are generalized from published chemical reprogramming methods that
utilize Tranylcypromine as part of a small molecule cocktail. Researchers should optimize these
protocols for their specific cell types and experimental conditions.

Protocol 1: Preparation of Tranylcypromine Stock
Solution

Materials:

e Tranylcypromine hydrochloride (or specific isomer if available)
o Dimethyl sulfoxide (DMSO), cell culture grade

» Sterile, nuclease-free microcentrifuge tubes

Procedure:

Calculate the required mass of Tranylcypromine hydrochloride to prepare a 10 mM stock
solution.

o Aseptically weigh the calculated amount of Tranylcypromine hydrochloride and transfer it to a
sterile microcentrifuge tube.

o Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
» Vortex the tube until the powder is completely dissolved.

 Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Chemical Reprogramming of Mouse
Embryonic Fibroblasts (MEFs) to Induced Pluripotent
Stem Cells (iPSCs)

This protocol is adapted from a multi-stage chemical reprogramming strategy.
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Cell Culture and Plating:

e Culture MEFs in standard MEF medium (DMEM supplemented with 10% FBS, non-essential
amino acids, and penicillin/streptomycin).

« Plate MEFs onto gelatin-coated plates at a density of 5 x 1074 cells per well of a 6-well plate.
Allow the cells to attach overnight.

Reprogramming Induction (Stage 1):

o The day after plating, replace the MEF medium with Stage 1 reprogramming medium
containing:

[¢]

DMEM/F12 supplemented with N2 and B27 supplements

[e]

Valproic Acid (VPA): 0.5 mM

[e]

CHIR99021: 10 pM

o

RepSox (616452): 10 uM

[¢]

Tranylcypromine (Parnate): 10 uM

[e]

Forskolin: 10 uM
e Culture the cells in this medium for 16-20 days, changing the medium every 2 days.
Reprogramming Maturation (Stage 2):

 After the initial induction period, switch to Stage 2 reprogramming medium containing:

[¢]

DMEM/F12 supplemented with N2 and B27 supplements

VPA: 0.5 mM

[e]

(¢]

CHIR99021: 10 uM

[¢]

RepSox (616452): 10 uM
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o Tranylcypromine (Parnate): 10 uM
o Forskolin: 10 uM

o 3-Deazaneplanocin A (DZNep): 0.05 mM

e Culture the cells in this medium for an additional 20-24 days, changing the medium every 2
days.

IPSC Colony Maintenance (Stage 3):

e As iPSC-like colonies emerge, switch to a 2i/LIF medium for maintenance and expansion.
This medium typically contains:

o DMEM/F12 with N2 and B27 supplements
o CHIR99021: 3 pM
o PD0325901: 1 uyM
o Leukemia Inhibitory Factor (LIF)
Colony Picking and Expansion:

e Once colonies are large enough, they can be manually picked and transferred to new
gelatin-coated plates for expansion and characterization.

Mandatory Visualizations
Signaling Pathway of LSD1 Inhibition in Pluripotency

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b134843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Epigenetic Regulation

J demethylation activation Pluripotency Genes
3 LSD1 H3K4me1/2 (e.g., OCT4, SOX2)

inhibition

Metabolic Regulation

/
) . inhibits Oxidative Reprogramming
@@7 Phosphorylation
\
promotes
Glycolysis

Click to download full resolution via product page

Caption: LSD1 inhibition by cis-Tranylcypromine promotes pluripotency.

Experimental Workflow for Chemical Reprogramming
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Caption: Multi-stage workflow for chemical reprogramming.
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Caption: Key components of a chemical reprogramming cocktail.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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